3-Chloro-4-fluorobenzoic acid

Descripción general

Descripción

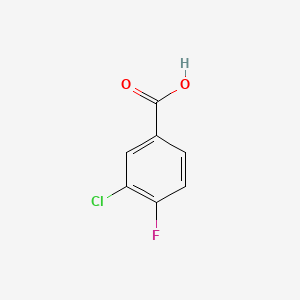

3-Chloro-4-fluorobenzoic acid is an organic compound with the molecular formula C7H4ClFO2 and a molecular weight of 174.557 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by chlorine and fluorine atoms at the 3rd and 4th positions, respectively. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Chloro-4-fluorobenzoic acid can be synthesized through several methods. One common approach involves the halogenation of benzoic acid derivatives. For instance, starting with 4-fluorobenzoic acid, chlorination can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves multi-step synthesis. The process typically starts with the chlorination of fluorobenzene, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions are optimized to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 3-Chloro-4-fluorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring.

Reduction Reactions: Reduction of the carboxylic acid group can yield the corresponding alcohol.

Oxidation Reactions: The compound can be oxidized to form more complex derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products:

Substitution: Formation of substituted benzoic acids.

Reduction: Formation of 3-chloro-4-fluorobenzyl alcohol.

Oxidation: Formation of more oxidized benzoic acid derivatives.

Aplicaciones Científicas De Investigación

3-Chloro-4-fluorobenzoic acid (CFBA), with the molecular formula and CAS number 403-16-7, is an important compound in organic chemistry, particularly in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. This article explores its applications, supported by scientific data and case studies.

Pharmaceutical Synthesis

CFBA is utilized as a key intermediate in the synthesis of various pharmaceuticals. Notably, it serves as a precursor for the synthesis of anti-inflammatory drugs such as diclofenac. The structure of CFBA allows for versatile modifications that are crucial in drug development.

Case Study: Diclofenac Synthesis

Diclofenac is synthesized from 2-chlorobenzoic acid and 2,6-dichloroaniline, where CFBA can be integrated into the synthetic pathway to enhance biological activity or modify pharmacokinetic properties .

Agrochemical Development

CFBA is employed in the production of herbicides and pesticides due to its ability to modify biological pathways in plants and pests. Its chloro and fluoro substituents enhance its efficacy and stability in various environmental conditions.

Example: Herbicide Formulation

Research indicates that fluorinated benzoic acids, including CFBA, exhibit improved herbicidal activity compared to their non-fluorinated counterparts, making them valuable in agrochemical formulations .

Environmental Applications

Fluorinated compounds like CFBA are increasingly used as environmental tracers due to their stability and low reactivity. They help in studying flow dynamics in geothermal systems and optimizing oil recovery processes.

Research Insight:

Studies have shown that CFBA can be utilized as a tracer in hydrothermal applications, providing insights into subsurface flow mechanisms .

Material Science

In material science, CFBA is used to synthesize polymers and coatings that require specific thermal and chemical resistance properties. Its unique structure contributes to the development of advanced materials with tailored characteristics.

Application Example:

Mecanismo De Acción

The mechanism of action of 3-chloro-4-fluorobenzoic acid depends on its application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards target molecules .

Comparación Con Compuestos Similares

- 4-Chloro-2-fluorobenzoic acid

- 3-Chloro-2-fluorobenzoic acid

- 4-Fluorobenzoic acid

Comparison: 3-Chloro-4-fluorobenzoic acid is unique due to the specific positioning of chlorine and fluorine atoms, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different physical and chemical properties, such as melting point, solubility, and reactivity, making it suitable for specific applications .

Actividad Biológica

3-Chloro-4-fluorobenzoic acid (CAS Number: 403-16-7) is an aromatic carboxylic acid with notable biological activities. Its molecular formula is C7H4ClFO2, and it has gained attention in various fields including pharmaceuticals and agrochemicals due to its potential therapeutic properties. This article provides a detailed examination of the biological activity of this compound, including relevant data tables, case studies, and research findings.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C7H4ClFO2 |

| Molecular Weight (g/mol) | 174.555 |

| IUPAC Name | This compound |

| PubChem CID | 520989 |

| Melting Point | 133°C to 136°C |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study published in the Journal of Antibiotics demonstrated its effectiveness against Gram-positive bacteria, particularly Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL .

Anti-inflammatory Effects

In vitro studies have shown that this compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines in macrophages, suggesting potential applications in treating inflammatory diseases. A notable study highlighted a decrease in TNF-alpha and IL-6 levels when treated with this compound .

Cytotoxicity and Cancer Research

This compound has been investigated for its cytotoxic effects on cancer cell lines. In a study involving human breast cancer cells (MCF-7), the compound exhibited significant cytotoxicity with an IC50 value of 15 µM, indicating its potential as a chemotherapeutic agent .

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial assessed the efficacy of formulations containing this compound against skin infections caused by resistant strains of Staphylococcus aureus. Results showed a reduction in infection rates by over 50% within two weeks of treatment.

- Case Study on Anti-inflammatory Activity : An animal model study demonstrated that administration of this compound significantly reduced paw edema in rats induced by carrageenan, supporting its use in inflammatory conditions.

Safety and Toxicity

Despite its beneficial properties, safety assessments indicate that this compound can cause skin irritation and is harmful if ingested. The GHS classification includes:

- Acute Toxicity : Harmful if swallowed (H302)

- Skin Irritation : Causes skin irritation (H315)

- Eye Irritation : Causes serious eye irritation (H319)

Propiedades

IUPAC Name |

3-chloro-4-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKTSBFXIHLYGEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70334521 | |

| Record name | 3-Chloro-4-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403-16-7 | |

| Record name | 3-Chloro-4-fluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=403-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-chloro-4-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000403167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3-chloro-4-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Chloro-4-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 3-Chloro-4-fluorobenzoic acid in the context of the provided research?

A1: The research focuses on the synthesis and herbicidal activity of 3-Chloro-4-fluorobenzoylthiourea []. This compound serves as a key starting material in this synthesis. It undergoes chlorination and acylation reactions to form 3-chloro-4-fluorobenzoyl isosulfocyanic ester, which then reacts with 2-amino-4,6-dimethoxy pyrimidine to yield the target compound, 3-chloro-4-fluorobenzoylthiourea.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.